molecular formula C10H19N5O2 B2687456 tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate CAS No. 2402829-75-6

tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate

Cat. No.: B2687456
CAS No.: 2402829-75-6
M. Wt: 241.295
InChI Key: VTIFCLAJGFVUNK-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate: is a chemical compound that serves as an important intermediate in various synthetic processes. It is particularly notable for its role in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic .

Preparation Methods

The synthesis of tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate involves several steps:

    Starting Material: The process begins with 1-methyl-1H-pyrazol-5-amine.

    Amination: The amine group is introduced.

    Reduction: The compound undergoes reduction.

    Esterification: An ester group is added.

    Trityl Protection: The amino group is protected using a trityl group.

    Condensation: The final step involves condensation to form the target compound.

Chemical Reactions Analysis

tert-Butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate undergoes various chemical reactions:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving the triazole and carbamate groups, which interact with enzymes and other proteins to exert their biological effects .

Comparison with Similar Compounds

tert-Butyl N-[2-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate can be compared with similar compounds such as:

  • N-(tert-Butoxycarbonyl)ethanolamine
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • Boc-2-aminoethanol
  • Boc-glycinol

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

tert-butyl N-[2-(5-amino-1-methyl-1,2,4-triazol-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O2/c1-10(2,3)17-9(16)12-6-5-7-13-8(11)15(4)14-7/h5-6H2,1-4H3,(H,12,16)(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIFCLAJGFVUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NN(C(=N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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